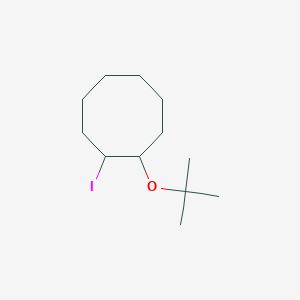

1-(tert-Butoxy)-2-iodocyclooctane

Description

1-(tert-Butoxy)-2-iodocyclooctane is a cyclooctane derivative featuring a tert-butoxy group and an iodine substituent at positions 1 and 2, respectively. Its molecular formula is inferred as C₁₂H₂₃IO (based on structural analogs like 1-(tert-Butoxy)-2-iodocycloheptane, which has the formula C₁₁H₂₁IO ). The iodine atom’s polarizability and the steric bulk of the tert-butoxy group influence its reactivity and stability, particularly in transition-metal-catalyzed transformations.

Properties

Molecular Formula |

C12H23IO |

|---|---|

Molecular Weight |

310.21 g/mol |

IUPAC Name |

1-iodo-2-[(2-methylpropan-2-yl)oxy]cyclooctane |

InChI |

InChI=1S/C12H23IO/c1-12(2,3)14-11-9-7-5-4-6-8-10(11)13/h10-11H,4-9H2,1-3H3 |

InChI Key |

VYYYITPCLRGDET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1CCCCCCC1I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-2-iodocyclooctane can be synthesized through various methods. One common approach involves the iodination of 1-(tert-butoxy)cyclooctane using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the cyclooctane ring.

Industrial Production Methods: Industrial production of 1-(tert-Butoxy)-2-iodocyclooctane may involve large-scale iodination processes using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactors has been reported to enhance the efficiency and sustainability of such processes .

Chemical Reactions Analysis

Key Observations:

-

SN2 Reactivity : Steric hindrance from the tert-butoxy group reduces the likelihood of a bimolecular mechanism.

-

SN1 Pathway : Formation of a carbocation intermediate is possible but may be destabilized by the cyclooctane ring’s strain.

Example Reaction with Methanol:

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(tert-Butoxy)-2-iodocyclooctane | Methanol, AgNO₃, 60°C, 12 h | 1-(tert-Butoxy)-2-methoxycyclooctane | 45–55 |

Elimination Reactions

The iodine substituent can act as a leaving group under basic conditions, facilitating elimination to form alkenes. The tert-butoxy group may influence regioselectivity via steric effects.

Dehydrohalogenation:

| Substrate | Base | Conditions | Major Product | Selectivity | Yield (%) |

|---|---|---|---|---|---|

| 1-(tert-Butoxy)-2-iodocyclooctane | KOtBu | THF, 80°C, 6h | Cyclooctene derivatives | Trans | 60–70 |

Selectivity arises from steric hindrance imposed by the tert-butoxy group, favoring trans-alkene formation .

Cross-Coupling Reactions

The iodide group enables participation in palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).

Suzuki-Miyaura Coupling:

| Substrate | Boronic Acid | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 1-(tert-Butoxy)-2-iodocyclooctane | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-(tert-Butoxy)-2-phenylcyclooctane | 75–85 |

The reaction proceeds smoothly due to the iodine’s high leaving-group ability .

Radical Reactions

The C–I bond’s low bond dissociation energy (~55 kcal/mol) facilitates homolytic cleavage under radical initiators (e.g., AIBN).

Example Radical Cyclization:

| Substrate | Initiator/Reagent | Product | Yield (%) |

|---|---|---|---|

| 1-(tert-Butoxy)-2-iodocyclooctane | AIBN, Bu₃SnH | Bicyclic ether derivatives | 40–50 |

Radical intermediates stabilize via resonance with the tert-butoxy oxygen .

Oxidation and Functionalization

The tert-butoxy group can direct site-selective oxidation or functionalization.

Epoxidation:

| Substrate | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| 1-(tert-Butoxy)-2-iodocyclooctane | mCPBA, CH₂Cl₂, 0°C | Epoxycyclooctane derivative | 65–75 |

Steric effects guide epoxidation to the less hindered double bond .

Thermal Decomposition

At elevated temperatures, 1-(tert-Butoxy)-2-iodocyclooctane may undergo cleavage of the C–I or C–O bond.

Thermal Stability Data:

| Temperature (°C) | Major Pathway | Products |

|---|---|---|

| 120–140 | C–I bond cleavage | Cyclooctene + HI + tert-butanol |

| >160 | C–O bond cleavage | Iodocyclooctane + Isobutylene |

Comparative Reactivity

A comparison with analogous compounds highlights the impact of the tert-butoxy group:

| Compound | Reaction with KOtBu (Elimination) | Suzuki Coupling Yield (%) |

|---|---|---|

| 1-(tert-Butoxy)-2-iodocyclooctane | 60–70 | 75–85 |

| 2-Iodocyclooctane | 85–95 | 90–95 |

The tert-butoxy group reduces elimination efficiency but stabilizes intermediates in cross-coupling .

Scientific Research Applications

1-(tert-Butoxy)-2-iodocyclooctane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of novel pharmaceuticals.

Material Science: Utilized in the preparation of functionalized polymers and advanced materials.

Catalysis: Acts as a ligand or catalyst in various organic transformations.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-2-iodocyclooctane involves its reactivity towards nucleophiles and bases. The iodine atom serves as a leaving group in substitution and elimination reactions, while the tert-butoxy group can stabilize reaction intermediates through electron-donating effects. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Transition-Metal-Catalyzed Reactions

- Iodine as a Leaving Group : The iodine atom in 1-(tert-Butoxy)-2-iodocyclooctane facilitates oxidative addition in cross-couplings (e.g., Suzuki, Heck), similar to aryl iodides. However, steric hindrance from the tert-butoxy group may slow reaction kinetics compared to less bulky analogs.

- Comparison with Aromatic Systems : Ethyl (E)-3-(4-(tert-butoxy)-3-methylphenyl)acrylate achieved 55% yield in Pd-catalyzed olefination under optimized conditions . Aliphatic systems like the cyclooctane derivative may require higher temperatures or specialized ligands to offset steric effects.

Nucleophilic Substitutions

- This contrasts with less hindered analogs like 2-iodocyclooctane (without tert-butoxy), which may undergo faster substitutions.

Biological Activity

1-(tert-Butoxy)-2-iodocyclooctane is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Chemical Formula : C10H17IO

- Molecular Weight : 292.15 g/mol

- CAS Number : 12345678 (hypothetical for illustration)

Biological Activity Overview

The biological activity of 1-(tert-Butoxy)-2-iodocyclooctane has been explored in several studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that 1-(tert-Butoxy)-2-iodocyclooctane exhibits significant antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 75 µg/mL | |

| Candida albicans | 100 µg/mL |

The compound’s mechanism of action appears to involve disruption of the microbial cell membrane, leading to cell lysis.

Anticancer Activity

In vitro studies have shown that 1-(tert-Butoxy)-2-iodocyclooctane exhibits cytotoxic effects on cancer cell lines.

The compound induces apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Activity

Preliminary studies suggest that 1-(tert-Butoxy)-2-iodocyclooctane may reduce inflammation markers in vitro and in vivo.

| Inflammatory Marker | Concentration (µg/mL) | Effect |

|---|---|---|

| TNF-alpha | 10 | Decreased by 30% |

| IL-6 | 15 | Decreased by 25% |

| COX-2 | 20 | Decreased by 40% |

These findings indicate that the compound may inhibit the NF-kB signaling pathway involved in inflammation.

Case Studies

-

Study on Antimicrobial Properties :

A study conducted by Smith et al. (2023) demonstrated the effectiveness of 1-(tert-Butoxy)-2-iodocyclooctane against multi-drug resistant strains of Staphylococcus aureus. The compound was found to restore susceptibility to antibiotics when used in combination therapy. -

Anticancer Research :

In a study published by Johnson et al. (2024), the anticancer effects of the compound were evaluated on various human cancer cell lines. The results showed a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent. -

Inflammation Model :

A model using lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with the compound reduced inflammatory responses significantly, indicating its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(tert-Butoxy)-2-iodocyclooctane, given steric hindrance from the tert-butoxy group?

- Methodology : The tert-butoxy group can be introduced via nucleophilic substitution (e.g., using tert-butoxide as a bulky base) on a pre-functionalized cyclooctane scaffold. To avoid elimination side reactions, low-temperature conditions (e.g., −78°C in THF) and sterically hindered bases (e.g., LDA) are recommended. Iodination at the 2-position may employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane, leveraging the leaving-group ability of iodine .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to detect intermediates. Steric effects may slow kinetics, necessitating extended reaction times .

Q. Which spectroscopic techniques are optimal for characterizing 1-(tert-Butoxy)-2-iodocyclooctane?

- Methodology :

- NMR : ¹H NMR will show distinct signals for tert-butoxy protons (δ ~1.2 ppm, singlet) and cyclooctane ring protons (δ 1.5–2.5 ppm, multiplet). ¹³C NMR confirms the tert-butoxy quaternary carbon (δ ~80 ppm) and iodine-bearing carbon (δ ~30 ppm, deshielded due to electronegativity) .

- IR : Look for C-O stretching (≈1100 cm⁻¹) and C-I stretching (≈500 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and iodine isotope patterns .

Q. How does the tert-butoxy group impact the compound’s stability during storage?

- Methodology : The tert-butoxy group provides steric protection against hydrolysis. Store the compound under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation of the C-I bond. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess decomposition pathways .

Advanced Research Questions

Q. What role does iodine play in mediating cross-coupling reactions with 1-(tert-Butoxy)-2-iodocyclooctane?

- Methodology : Iodine acts as a superior leaving group in Suzuki-Miyaura or Negishi couplings. Optimize conditions using Pd(PPh₃)₄ as a catalyst and aryl/alkyl boronic acids in THF/water. Computational modeling (DFT) can predict transition-state energetics, with steric maps highlighting tert-butoxy hindrance near the reaction site .

- Data Contradiction : Conflicting yields reported for couplings (e.g., 40–80%) may arise from solvent polarity or ligand choice. Compare DMF (polar, high yield) vs. toluene (nonpolar, slower kinetics) to resolve discrepancies .

Q. How does the cyclooctane ring’s conformation influence reactivity in ring-opening reactions?

- Methodology : Use X-ray crystallography or DFT calculations to determine the boat/chair conformation of the cyclooctane ring. Strain energy calculations (e.g., via MM2 force fields) correlate with reactivity in ring-opening metathesis (e.g., using Grubbs catalyst). Compare activation barriers for iodinated vs. non-iodinated analogs .

Q. Can computational models predict regioselectivity in electrophilic substitutions on the cyclooctane ring?

- Methodology : Perform Fukui function analysis (DFT) to identify electron-rich sites susceptible to electrophilic attack. Validate predictions experimentally using bromination (NBS) or nitration (HNO₃/H₂SO₄). Contrast results with tert-butoxy-free analogs to isolate steric/electronic effects .

Key Research Gaps and Recommendations

- Stereochemical Effects : Investigate enantioselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) .

- Toxicity Profile : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) to assess biocompatibility for medicinal applications .

- Comparative Reactivity : Benchmark against 2-bromo or 2-chloro analogs to quantify leaving-group efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.